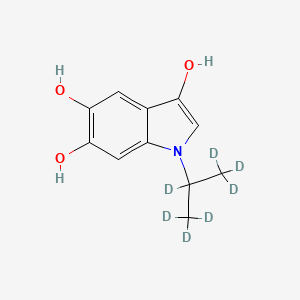
3,5,6-Trihydroxy-1-isopropylindole-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trihydroxy-1-isopropylindole-d7 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is a deuterated form of 3,5,6-Trihydroxy-1-isopropylindole, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its metabolic pathways, making it valuable for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trihydroxy-1-isopropylindole-d7 typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Hydroxylation: Introduction of hydroxyl groups at the 3, 5, and 6 positions using reagents like hydroxylamine or other oxidizing agents.
Isopropylation: Addition of the isopropyl group at the 1-position, often using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and purity. This can include continuous flow reactions, use of catalysts, and advanced purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,6-Trihydroxy-1-isopropylindole-d7 can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring or hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the indole ring or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the indole.
Applications De Recherche Scientifique
3,5,6-Trihydroxy-1-isopropylindole-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 3,5,6-Trihydroxy-1-isopropylindole-d7 involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The deuterated form may exhibit altered metabolic stability and reduced toxicity compared to its non-deuterated counterpart .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,6-Trihydroxy-1-isopropylindole: The non-deuterated form, which may have different metabolic and stability profiles.
3,5,6-Trihydroxyindole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-Isopropylindole: Lacks the hydroxyl groups, affecting its reactivity and applications
Uniqueness
3,5,6-Trihydroxy-1-isopropylindole-d7 is unique due to its deuterated nature, which can enhance its stability and provide distinct advantages in research and industrial applications. The presence of multiple hydroxyl groups and an isopropyl group further contributes to its versatility and reactivity .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indole-3,5,6-triol |
InChI |
InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-6,13-15H,1-2H3/i1D3,2D3,6D |
Clé InChI |
OGRIJODCJMPIOE-NWOXSKRJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=C(C2=CC(=C(C=C21)O)O)O |
SMILES canonique |
CC(C)N1C=C(C2=CC(=C(C=C21)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















